molecular formula C10H22O2 B1367532 2,6-Dimethyloctane-1,8-diol CAS No. 75656-41-6

2,6-Dimethyloctane-1,8-diol

Cat. No.: B1367532
CAS No.: 75656-41-6
M. Wt: 174.28 g/mol
InChI Key: UZJMKFMEYZHESV-UHFFFAOYSA-N
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Description

2,6-Dimethyloctane-1,8-diol is an organic compound with the molecular formula C10H22O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloctane-1,8-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,6-dimethyloctane-1,8-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloctane-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced further to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

    Oxidation: 2,6-Dimethyloctane-1,8-dione or 2,6-dimethyloctane-1,8-dioic acid.

    Reduction: 2,6-Dimethyloctane.

    Substitution: 2,6-Dimethyloctane-1,8-dichloride or 2,6-dimethyloctane-1,8-dibromide.

Scientific Research Applications

2,6-Dimethyloctane-1,8-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyloctane-1,8-diol depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, making it a versatile compound in various chemical and biological processes. Its molecular targets and pathways are often related to its ability to participate in oxidation-reduction reactions and form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyloctane-1,8-dioic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

    2,6-Dimethyloctane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    2,6-Dimethyloctane-1,8-dione: Contains ketone groups instead of hydroxyl groups, leading to different reactivity.

Uniqueness

2,6-Dimethyloctane-1,8-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack .

Properties

IUPAC Name

2,6-dimethyloctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMKFMEYZHESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)CO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542270
Record name 2,6-Dimethyloctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75656-41-6
Record name 2,6-Dimethyloctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyloctane-1,8-diol
Reactant of Route 2
2,6-Dimethyloctane-1,8-diol
Reactant of Route 3
2,6-Dimethyloctane-1,8-diol
Reactant of Route 4
2,6-Dimethyloctane-1,8-diol
Reactant of Route 5
2,6-Dimethyloctane-1,8-diol
Reactant of Route 6
2,6-Dimethyloctane-1,8-diol

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